molecular formula C16H20F2O3 B1325914 Ethyl 8-(3,5-difluorophenyl)-8-oxooctanoate CAS No. 898752-46-0

Ethyl 8-(3,5-difluorophenyl)-8-oxooctanoate

Cat. No. B1325914
M. Wt: 298.32 g/mol
InChI Key: LWMIGYUQTVUUHB-UHFFFAOYSA-N
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Description

The compound “Ethyl 8-(3,5-difluorophenyl)-8-oxooctanoate” is an ester, which is a class of organic compounds that react with water to produce alcohols and organic or inorganic acids . Esters are commonly used in a wide variety of applications from plastics to pharmaceuticals .


Chemical Reactions Analysis

As an ester, this compound would be expected to undergo reactions typical of esters, such as hydrolysis, transesterification, and reactions with Grignard reagents .

Scientific Research Applications

Polymorphic Forms and Characterization Techniques

Ethyl 8-(3,5-difluorophenyl)-8-oxooctanoate, similar to related compounds, can exhibit polymorphism, presenting challenges in analytical and physical characterization. Spectroscopic and diffractometric techniques, including solid-state nuclear magnetic resonance (SSNMR), are used to study these polymorphic forms (Vogt et al., 2013).

Enzymatic Synthesis Processes

Enzymatic processes are developed for the synthesis of key intermediates in drug manufacturing. For instance, ketoreductase (KRED) can transform specific ketones into chiral alcohols, showing potential for large-scale industrial applications (Guo et al., 2017).

Chemical Transformations and Syntheses

Various chemical transformations and syntheses are conducted using compounds similar to Ethyl 8-(3,5-difluorophenyl)-8-oxooctanoate. These processes include ring expansion reactions and the preparation of cyclic compounds, offering insight into novel synthetic pathways (Tsuzuki et al., 1977).

Molecular Spectroscopy and Fluorescence Studies

Molecular spectroscopic methods, including fluorescence spectroscopy, are applied to similar compounds for better understanding of their structural properties. These studies are crucial for developing materials with specific optical characteristics (Sathyamoorthi et al., 1994).

Chemoenzymatic Synthesis

Chemoenzymatic synthesis processes, such as the reduction of ethyl 2-hydroxy-3-oxooctanoate to produce specific lactones, demonstrate the versatility and efficiency of enzymatic methods in organic synthesis (Fadnavis et al., 1999).

Asymmetric Synthesis

Asymmetric synthesis of intermediates for complex molecules is achieved through enzymatic reduction, showcasing the potential of biocatalysis in producing chiral compounds (Tsuboi et al., 1987).

Synthesis of Heterocycles

Compounds like Ethyl 8-(3,5-difluorophenyl)-8-oxooctanoate can be intermediates for the synthesis of a wide range of heterocycles, demonstrating their versatility in organic chemistry (Honey et al., 2012).

Safety And Hazards

Again, without specific data, it’s hard to provide accurate safety and hazard information. Generally, esters are considered low in toxicity, but they can be irritants and may be harmful if ingested or come into contact with the skin or eyes .

properties

IUPAC Name

ethyl 8-(3,5-difluorophenyl)-8-oxooctanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20F2O3/c1-2-21-16(20)8-6-4-3-5-7-15(19)12-9-13(17)11-14(18)10-12/h9-11H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWMIGYUQTVUUHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCCC(=O)C1=CC(=CC(=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70645588
Record name Ethyl 8-(3,5-difluorophenyl)-8-oxooctanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70645588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 8-(3,5-difluorophenyl)-8-oxooctanoate

CAS RN

898752-46-0
Record name Ethyl 3,5-difluoro-η-oxobenzeneoctanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898752-46-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 8-(3,5-difluorophenyl)-8-oxooctanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70645588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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